molecular formula C8H18N3O8P B1662466 Cidofovir dihydrate CAS No. 149394-66-1

Cidofovir dihydrate

Número de catálogo B1662466
Número CAS: 149394-66-1
Peso molecular: 315.22 g/mol
Clave InChI: FPKARFMSZDBYQF-ILKKLZGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cidofovir dihydrate is an acyclic analog of deoxycytidine monophosphate . It has been employed almost exclusively to treat cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) and transplant recipients . It interrupts viral proliferation by inhibiting viral DNA synthesis .


Synthesis Analysis

The synthesis of Cidofovir involves several steps starting from the raw material (S)-hydroxymethyl ethylene oxide. The process includes etherification, acylation, condensation, protective group removal, hydrolysis, acidification, and more . The synthesis method is advantageous due to its low cost, minimal pollution, simplicity, and suitability for industrial production .


Molecular Structure Analysis

The molecular formula of Cidofovir dihydrate is C8H14N3O6P . It is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses .


Physical And Chemical Properties Analysis

Cidofovir dihydrate is a white crystalline powder with an aqueous solubility of ≥ 170 mg/mL at pH 6 to 8 . Its molecular weight is 279.19 for anhydrous . The melting point is 260 °C and the initial boiling point and boiling range is 609.5±65.0 °C .

Aplicaciones Científicas De Investigación

  • Cutaneous Applications

    • Scientific Field : Dermatology
    • Summary of Application : Cidofovir has emerged as an alternative treatment option for virally induced cutaneous and mucocutaneous conditions, as well as being trialed as a treatment for select neoplasms .
    • Methods of Application : Cidofovir has several cutaneous applications in various formulations including intravenous, topical, and subcutaneous administrations . One method of drug delivery was found to enhance the penetration of cidofovir past the epidermis to the dermis using an erbium-doped/yttrium aluminum garnet (Er:YAG) ablative fractional laser prior to the application of topical cidofovir (75 mg/mL) .
    • Results or Outcomes : Cidofovir has demonstrated efficacy in treating a variety of virally induced conditions—verruca vulgaris, herpes simplex virus, molluscum contagiosum—as well as in adjuvant treatment for select neoplasms .
  • Antiviral Applications

    • Scientific Field : Virology
    • Summary of Application : Cidofovir is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses, including CMV, HSV-1 and -2, VZV, EBV, HHV-6, HHV-7, and KSHV (HHV-8), as well as against adenovirus, human papillomavirus (HPV), polyomaviruses, and human poxviruses .
    • Methods of Application : Intravenous (IV) cidofovir has been approved in the United States and in Europe as a therapy for CMV retinitis in patients with AIDS .
    • Results or Outcomes : Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma . Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis .
  • Treatment for Progressive Multifocal Leukoencephalopathy

    • Scientific Field : Neurology
    • Summary of Application : Cidofovir has been investigated as a treatment for progressive multifocal leukoencephalopathy .
    • Results or Outcomes : There have been successful case reports of its use, but the drug failed to demonstrate any efficacy in controlled studies .
  • Potential Anti-Smallpox Efficacy

    • Scientific Field : Virology
    • Summary of Application : Cidofovir might have anti-smallpox efficacy and might be used on a limited basis in the event of a bioterror incident involving smallpox cases .
    • Results or Outcomes : A cidofovir derivative with much higher activity against smallpox that can be taken orally has been developed .
  • Inhibitory Effects on Varicella-Zoster Virus

    • Scientific Field : Virology
    • Summary of Application : Cidofovir has inhibitory effects on varicella-zoster virus replication in vitro .
    • Results or Outcomes : No clinical trials have been done to date, likely due to the abundance of safer alternatives such as aciclovir .
  • Anti-BK Virus Activity

    • Scientific Field : Virology
    • Summary of Application : Cidofovir shows anti-BK virus activity in a subgroup of transplant recipients .
  • Treatment for Cytomegalovirus (CMV) Retinitis

    • Scientific Field : Ophthalmology
    • Summary of Application : Cidofovir is primarily used as a treatment for cytomegalovirus (CMV) retinitis, an infection of the retina of the eye, in people with AIDS .
    • Methods of Application : Cidofovir is administered as an injectable antiviral medication .
    • Results or Outcomes : It suppresses CMV replication through selective inhibition of viral DNA synthesis .
  • Treatment for Aciclovir-Resistant HSV Infections

    • Scientific Field : Virology
    • Summary of Application : Cidofovir has shown efficacy in the treatment of aciclovir-resistant HSV infections .
  • Complementary Intralesional Therapy Against Papillomatosis Caused by HPV

    • Scientific Field : Virology
    • Summary of Application : Cidofovir is being investigated as a complementary intralesional therapy against papillomatosis caused by HPV .
  • Scientific Field : Dermatology
  • Summary of Application : Cidofovir has been used topically to treat warts .
  • Scientific Field : Oncology
  • Summary of Application : Cidofovir has been suggested as an antitumor agent, due to its suppression of FGF2 .

Safety And Hazards

Cidofovir dihydrate is classified as a substance that may cause genetic defects, may cause cancer, may damage fertility or the unborn child, and may cause damage to organs . It is toxic if swallowed and causes skin irritation . Protective measures such as wearing protective gloves and avoiding breathing dust, gas, or vapors are recommended .

Propiedades

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKARFMSZDBYQF-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041002
Record name Cidofovir dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cidofovir dihydrate

CAS RN

149394-66-1
Record name Cidofovir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cidofovir dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIDOFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL713Q00N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidofovir dihydrate
Reactant of Route 2
Cidofovir dihydrate
Reactant of Route 3
Cidofovir dihydrate
Reactant of Route 4
Cidofovir dihydrate
Reactant of Route 5
Cidofovir dihydrate
Reactant of Route 6
Cidofovir dihydrate

Citations

For This Compound
22
Citations
DA Jabs - Archives of ophthalmology, 1997 - jamanetwork.com
… Iritis and hypotony after treatment withintravenous cidofovir dihydrate for cytomegalovirus retinitis. Arch Ophthalmol. Saran BR, Maguire AM, Nichols C, et al. …
Number of citations: 5 jamanetwork.com
JWB Bainbridge, J Raina, SM Shah, J Ainsworth… - Eye, 1999 - nature.com
Purpose To describe the frequency of anterior uveitis and ocular hypotony in cidofovir-treated patients with acquired immune deficiency syndrome (AIDS)-related cytomegalovirus (CMV…
Number of citations: 41 www.nature.com
E Aspe, RH Guy, WA Lee, JA Kennedy, GC Visor… - Journal of …, 1995 - Elsevier
… Materials-Cidofovir dihydrate was synthesized by Gilead Sciences (Foster City, CA) and [3H]cidofovir (20.4 Ciimmol, 1.0 mCiimL) was obtained from Moravek Biochemicals Inc. (Brea, …
Number of citations: 16 www.sciencedirect.com
JL Davis, I Taskintuna, WR Freeman… - Archives of …, 1997 - jamanetwork.com
… intraocular inflammation due to treatment with intravenous cidofovir dihydrate for cy- … of all treated patients who were free of iritis after a specific number of doses of cidofovir dihydrate. …
Number of citations: 158 jamanetwork.com
ATC Vet—QJ05AB15 - drugfuture.com
Atazanavir is contra-indicated in patients with severe hepatic impairment and when given with ritonavir is also contra-indicated in more moderate hepatic impairment. It should be used …
Number of citations: 0 www.drugfuture.com
WB Wan, JR Beadle, C Hartline, ER Kern… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Cyclic cidofovir dihydrate was provided by Gilead Sciences, Inc. (Foster City, Calif.). Bromoalkanes and bromoalkoxyalkanes were either commercially available or synthesized from the …
Number of citations: 94 journals.asm.org
SM Pransky, AE Magit, DB Kearns… - … –Head & Neck …, 1999 - jamanetwork.com
… Its mechanism of action is through the active intracellular metabolite cidofovir dihydrate, which inhibits cytomegalovirus DNA polymerase. It does not require intracellular activation by …
Number of citations: 165 jamanetwork.com
MA Soma, DM Albert - Current opinion in otolaryngology & head …, 2008 - journals.lww.com
… The antiviral effect lasts for several days to weeks due to the long intracellular half life of the active metabolite cidofovir dihydrate. This allows for infrequent dosing every 1–2 weeks. …
Number of citations: 36 journals.lww.com
J Raina, JWB Bainbridge, SM Shah - Eye, 2000 - nature.com
… Cidofovir dihydrate (1-[ (S}-3hydrox{phosphonomethoxy}propyl]cytosine dihydrate, or HPMPC) is an acyclic nucleotide with anti-CMV activity. Both intravenous and intravitreal injection …
Number of citations: 12 www.nature.com
HS Choi, CI Cho, K Song, NH Kim - Nihon Kikan Shokudoka Gakkai …, 2009 - jstage.jst.go.jp
… The antiviral effect lasts for several days to weeks due to the long intracellular half life of the active metabolite cidofovir dihydrate. This allows for infrequent dosing every 1─2 weeks. …
Number of citations: 4 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.